molecular formula C11H13FO2 B14761190 4-Fluoro-2-isopropoxy-5-methylbenzaldehyde

4-Fluoro-2-isopropoxy-5-methylbenzaldehyde

Cat. No.: B14761190
M. Wt: 196.22 g/mol
InChI Key: FTPPCMGHZYJIFM-UHFFFAOYSA-N
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Description

4-Fluoro-2-isopropoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C11H13FO2 It is a derivative of benzaldehyde, featuring a fluorine atom, an isopropoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-isopropoxy-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-methylphenol with isopropyl bromide in the presence of a base to form 4-fluoro-2-isopropoxy-5-methylphenol. This intermediate is then subjected to a Vilsmeier-Haack reaction using DMF and POCl3 to introduce the formyl group, yielding this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-isopropoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: 4-Fluoro-2-isopropoxy-5-methylbenzoic acid.

    Reduction: 4-Fluoro-2-isopropoxy-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-isopropoxy-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-isopropoxy-5-methylbenzaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylbenzaldehyde
  • 4-Fluoro-5-isopropoxy-2-methylbenzaldehyde
  • 5-Fluoro-2-isopropoxy-4-methylbenzaldehyde

Uniqueness

4-Fluoro-2-isopropoxy-5-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of the isopropoxy group and the fluorine atom can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

4-fluoro-5-methyl-2-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C11H13FO2/c1-7(2)14-11-5-10(12)8(3)4-9(11)6-13/h4-7H,1-3H3

InChI Key

FTPPCMGHZYJIFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)OC(C)C)C=O

Origin of Product

United States

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